molecular formula C7H13NO B1451467 3-(Allyloxy)pyrrolidine CAS No. 946715-09-9

3-(Allyloxy)pyrrolidine

Cat. No.: B1451467
CAS No.: 946715-09-9
M. Wt: 127.18 g/mol
InChI Key: UGFDHSFHFFLSTQ-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Scaffold in Contemporary Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in modern chemistry. tandfonline.comchemrxiv.org Its prevalence stems from its widespread presence in natural products, including many alkaloids, vitamins, and amino acids like proline. mdpi.com This natural abundance has inspired chemists to utilize the pyrrolidine framework as a central design element in the development of new therapeutic agents. tandfonline.combohrium.com

The structural characteristics of the pyrrolidine ring are key to its utility. As a saturated, non-planar ring, it provides a three-dimensional architecture that is advantageous for exploring pharmacophore space and achieving specific interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net The stereogenicity of the carbon atoms in the ring allows for the creation of multiple stereoisomers, enabling fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.govresearchgate.net The synthetic flexibility of the pyrrolidine scaffold facilitates a wide range of chemical modifications, allowing for the optimization of properties to enhance target selectivity and efficacy. tandfonline.com Consequently, the pyrrolidine motif is found in numerous FDA-approved drugs across a spectrum of therapeutic areas. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

Drug NameTherapeutic Use
CaptoprilAntihypertensive
AlpelisibAnticancer
AnisomycinAntibiotic
AsunaprevirAntiviral (Hepatitis C)
SulpirideAntipsychotic
GemifloxacinAntibiotic
AvanafilErectile Dysfunction Treatment

This table presents a selection of pharmaceuticals where the pyrrolidine ring is a key structural component. mdpi.com

Strategic Utility of the Allyloxy Functionality in Organic Transformations

The allyloxy group (CH₂=CHCH₂O-), an ether containing an allyl substituent, is a highly versatile functional group in organic synthesis. Its utility is rooted in the unique reactivity of the allyl moiety, which can participate in a diverse range of powerful and stereocontrolled chemical reactions. mdpi.com

One of the most classical applications of the allyl group is as a protecting group for alcohols, a strategy particularly important in complex syntheses like those involving carbohydrates. mdpi.com Beyond protection, the allyloxy group serves as a linchpin for constructing new carbon-carbon and carbon-heteroatom bonds. It is a key substrate for several named reactions and metal-catalyzed transformations that dramatically increase molecular complexity. mdpi.comrsc.orgacs.org

Key transformations involving the allyloxy functionality include:

Claisen Rearrangement: A thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether or allyl aryl ether rearranges to form a γ,δ-unsaturated carbonyl compound. This reaction is a powerful tool for stereoselectively forming new C-C bonds. nih.gov

Wittig Rearrangement: A nih.govresearchgate.net-sigmatropic rearrangement of an allyl ether, typically initiated by a strong base, to yield a homoallylic alcohol. researchgate.net

Metal-Catalyzed Reactions: The alkene portion of the allyloxy group is reactive in numerous transition-metal-catalyzed processes. These include Heck coupling, hydroamination, and various cycloisomerization reactions catalyzed by metals like palladium, gold, and copper, which can generate complex polycyclic structures. rsc.orgacs.orgresearchgate.net

Table 2: Key Synthetic Transformations of the Allyloxy Group

TransformationDescriptionResulting Structure
Claisen Rearrangement researchgate.netresearchgate.net-Sigmatropic rearrangement of an allyl ether.γ,δ-Unsaturated carbonyl or phenol
Wittig Rearrangement nih.govresearchgate.net-Sigmatropic rearrangement of an allyl ether.Homoallylic alcohol
Heck Coupling Palladium-catalyzed coupling of the alkene with an aryl or vinyl halide.Cinnamyl or indenyl moieties
Cycloisomerization Gold- or platinum-catalyzed intramolecular reaction of an enyne containing an allyloxy group.Fused or polycyclic ethers

This table summarizes some of the fundamental reactions that highlight the synthetic versatility of the allyloxy functionality. acs.orgnih.govresearchgate.netresearchgate.net

Current Research Trajectories for Allyloxy-Substituted Pyrrolidines

The convergence of the pyrrolidine scaffold and the allyloxy functionality within a single molecule, such as 3-(allyloxy)pyrrolidine, creates a platform for innovative synthetic strategies. Research in this area leverages the established reactivity of each component to forge complex and densely functionalized heterocyclic systems.

A prominent research trajectory involves using allyloxy-substituted pyrrolidinones as precursors for stereoselective rearrangements. For instance, a facile method has been developed for the synthesis of 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These compounds are poised for a subsequent Claisen rearrangement. Upon heating, these substrates undergo a highly diastereoselective researchgate.netresearchgate.net-sigmatropic rearrangement to furnish 4-allylpyrrolidine-2,3-diones, which contain an all-carbon quaternary stereocenter. nih.gov This rearrangement proceeds with the allyl group approaching from the face opposite to the substituent at the C5 position, ensuring high stereocontrol. nih.gov

This strategy is significant as it provides rapid access to novel, highly substituted pyrrolidine-2,3-dione (B1313883) heterocycles. These products can then be subjected to further transformations, such as ring-closing metathesis or oxidative ring-opening, to generate novel N-containing polycyclic scaffolds and unique β-amino acids. nih.gov

The broader interest in substituted pyrrolidines continues to drive research into new synthetic methods. Palladium-catalyzed hydroarylation reactions, for example, have been developed to synthesize 3-aryl pyrrolidines, which are known to be potent and selective ligands for biological targets like serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.org While not directly involving an allyloxy group, these advanced methods underscore the ongoing effort to efficiently create diverse libraries of substituted pyrrolidines for applications in medicinal chemistry and chemical biology. The unique reactivity of the allyloxy group makes it a valuable tool in these endeavors, enabling the synthesis of complex pyrrolidine derivatives that would be difficult to access through other means.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-5-9-7-3-4-8-6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFDHSFHFFLSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Allyloxy Pyrrolidine and Structural Analogs

Pyrrolidine (B122466) Ring Construction Strategies

The creation of the pyrrolidine ring can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These strategies include cycloaddition reactions, multicomponent reactions, halocyclization, and transition metal-catalyzed cyclizations.

Cycloaddition Reactions for Pyrrolidine Core Formation

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds, including pyrrolidines. mdpi.comingentaconnect.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

The [3+2] cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis, allowing for the rapid construction of the five-membered ring with a high degree of stereocontrol. nih.govrsc.org Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as α-amino acids or imines. mdpi.comacs.org

Intermolecular [3+2] Cycloadditions: This approach involves the reaction of a separately generated azomethine ylide with an alkene. A common method for generating the azomethine ylide is the condensation of an α-amino ester with an aldehyde or ketone. nih.gov The resulting ylide then reacts with a dipolarophile, such as an electron-deficient alkene, to furnish the pyrrolidine ring. nih.gov The reaction can be catalyzed by various metals, including zinc, to achieve high enantioselectivity. nih.gov For instance, the reaction of an imine derived from an α-amino ester with an alkene in the presence of a chiral catalyst can produce highly enantioenriched pyrrolidines. nih.gov

Intramolecular [3+2] Cycloadditions: In this variation, the azomethine ylide and the alkene dipolarophile are part of the same molecule. acs.orgacs.org This strategy is particularly useful for the synthesis of bicyclic and polycyclic pyrrolidine-containing structures. acs.orgnih.gov The intramolecular cycloaddition is often highly diastereoselective, as the tether connecting the dipole and dipolarophile restricts the possible transition states. acs.org For example, an azomethine ylide generated from an aldehyde bearing a pendent alkene can undergo a highly diastereoselective intramolecular [3+2] cycloaddition to form a polycyclic amine with multiple new stereogenic centers. acs.org

Reaction TypeKey FeaturesExample ReactantsCatalyst/ConditionsProduct Type
Intermolecular [3+2] Cycloaddition Forms monocyclic pyrrolidines. Stereoselectivity is controlled by the catalyst and reactants.Azomethine ylide (from α-amino ester and aldehyde) + AlkeneLewis acids (e.g., Zn(OTf)2), OrganocatalystsSubstituted pyrrolidines
Intramolecular [3+2] Cycloaddition Forms bicyclic or polycyclic pyrrolidines. Often highly diastereoselective.Molecule containing both an azomethine ylide precursor and an alkeneThermal or acid-catalyzedFused or bridged pyrrolidine systems

A more recent development in pyrrolidine synthesis is the formal [4+1] cycloaddition, which offers a novel disconnection for the construction of the pyrrolidine ring. nih.gov In this approach, a four-carbon component reacts with a one-atom component to form the five-membered ring.

Rhodium(III)-catalyzed methods have emerged as a powerful tool for this transformation. nih.gov For example, unactivated terminal alkenes can serve as the four-carbon partner, reacting with a nitrene source as the one-atom component. nih.gov The proposed mechanism involves an initial Rh(III)-catalyzed intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion of the resulting aziridine (B145994) to form the pyrrolidine. nih.gov This method provides a rapid route to various pyrrolidine-containing structures, including spiro-pyrrolidines. nih.gov

Multicomponent Reaction (MCR) Pathways to Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains substantial portions of all the reactants. tandfonline.comresearchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tandfonline.comnih.gov

Several MCRs have been developed for the synthesis of highly substituted pyrrolidines. nih.govacs.org One notable example is the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govacs.org This one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. nih.govacs.org The reaction is thought to proceed through a Lewis acid-catalyzed intramolecular rearrangement. acs.org The use of different Lewis acids and nucleophiles can influence the reaction pathway and the stereochemical outcome. nih.govacs.org

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsKey Feature
Optically active phenyldihydrofuranN-tosyl imino esterAllyltrimethylsilaneTiCl4, CH3CNConstruction of up to three stereogenic centers in a single step
AldehydesAmino acid estersChalconesK2CO3, I2One-pot synthesis of pyrrolidine-2-carboxylates
IsatinGlycine methyl ester chloride(Z)-5-arylidine-2-thioxothiazolidin-4-onesEt3N[3+2] cycloaddition to form spirooxindole pyrrolidines

Halocyclization Reactions (e.g., Iodocyclization of Homoallylamines)

Halocyclization reactions provide a direct method for the synthesis of halogenated pyrrolidines from acyclic precursors. researchgate.net The iodocyclization of homoallylamines is a well-established method for the stereoselective formation of 3-iodopyrrolidines. researchgate.net

This reaction typically involves the treatment of a homoallylamine with an iodine source, such as iodine monochloride or N-iodosuccinimide. The reaction proceeds through an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the nitrogen atom to form the pyrrolidine ring. The stereochemistry of the resulting pyrrolidine is influenced by the stereochemistry of the starting homoallylamine and the reaction conditions. Interestingly, at lower temperatures, the reaction can favor the formation of 2-(iodomethyl)azetidines, which can then be thermally isomerized to the thermodynamically more stable 3-iodopyrrolidines. researchgate.net

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrrolidine rings is no exception. researchgate.netorganic-chemistry.org Various transition metals, including palladium, copper, and gold, have been employed to catalyze the cyclization of acyclic precursors to form pyrrolidines. organic-chemistry.orgresearchgate.netnih.govacs.org

Palladium-catalyzed hydroarylation of pyrrolines has been developed as a method to synthesize 3-aryl pyrrolidines. researchgate.net This process involves the reaction of an N-alkyl pyrroline (B1223166) with an aryl halide in the presence of a palladium catalyst. researchgate.net Copper-catalyzed intramolecular C-H amination of N-fluoride amides offers another route to pyrrolidines. nih.gov This method utilizes a copper complex to facilitate the direct formation of a C-N bond. nih.gov Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides enantioenriched pyrrolidines with excellent yields and enantioselectivities. organic-chemistry.org

Catalyst SystemSubstrateReaction TypeProduct
Palladium(0) / LigandN-alkyl pyrroline + Aryl halideHydroarylation3-Aryl pyrrolidine
Copper(I) / Tris(pyrazolyl)borate ligandN-fluoride amideIntramolecular C-H AminationPyrrolidine
Gold(I) / N,N-diaryl imidazol-2-ylidineChiral homopropargyl sulfonamideTandem Cycloisomerization/HydrogenationEnantioenriched pyrrolidine

Synthesis from Chiral Pool Precursors (e.g., Amino Acid Derivatives)

The use of chiral pool precursors, such as amino acids, is a well-established strategy for the enantioselective synthesis of complex molecules. L-glutamic acid and trans-4-hydroxy-L-proline are particularly useful starting materials for the synthesis of chiral 3-hydroxypyrrolidine, the immediate precursor to 3-(allyloxy)pyrrolidine.

One common approach starting from L-glutamic acid involves a series of transformations including reduction of the carboxylic acid moieties and subsequent cyclization. For instance, (S)-3-hydroxypyrrolidine can be prepared from optically pure 4-amino-(S)-2-hydroxybutyric acid, which is derived from L-glutamic acid. google.comgoogle.com The synthesis involves protection of the amine, reduction of the carboxylic acid to a primary alcohol, deprotection, activation of the alcohol as a leaving group (e.g., halogenation), and finally, intramolecular amine cyclization. google.com An alternative route from the same precursor involves esterification, lactam formation, and subsequent reduction of the lactam to afford the desired pyrrolidine. google.com

Similarly, trans-4-hydroxy-L-proline can be converted to 3-hydroxypyrrolidine derivatives through various synthetic manipulations. nih.govnih.gov These methods leverage the inherent chirality of the starting material to produce enantiomerically pure products.

Chiral PrecursorKey TransformationsProductReference
L-Glutamic AcidReduction, cyclization(S)-3-Hydroxypyrrolidine google.com
D-Glutamic AcidSimilar to L-glutamic acid(R)-3-Hydroxypyrrolidine beilstein-journals.org
trans-4-Hydroxy-L-prolineFunctional group interconversionChiral 3-hydroxypyrrolidine derivatives nih.gov

This table summarizes the synthesis of chiral 3-hydroxypyrrolidine from common amino acid precursors.

De Novo Synthesis from Acyclic Precursors

De novo synthesis involves the construction of the pyrrolidine ring from acyclic, non-ring starting materials. mdpi.com This approach offers flexibility in the introduction of various substituents. For the synthesis of this compound, a plausible de novo strategy would involve the cyclization of an appropriately functionalized acyclic precursor. For example, an acyclic amino alcohol with a protected amine and a hydroxyl group can be cyclized to form the 3-hydroxypyrrolidine core. organic-chemistry.org The allyloxy group could either be introduced before cyclization on the acyclic precursor or after the formation of the 3-hydroxypyrrolidine ring.

A general representation of a de novo synthesis is the cyclization of a 4-amino-1-butanol (B41920) derivative. The hydroxyl group at the 1-position can be converted into a good leaving group, which is then displaced by the intramolecular nucleophilic attack of the amine to form the pyrrolidine ring.

Selective Introduction and Transformation of the Allyloxy Moiety

Once the 3-hydroxypyrrolidine core is synthesized, the next crucial step is the introduction of the allyloxy group. Subsequent transformations of this moiety can lead to further molecular complexity.

Controlled O-Allylation Methodologies

The most common and direct method for the introduction of the allyloxy group onto the 3-hydroxypyrrolidine scaffold is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of N-protected 3-hydroxypyrrolidine with a suitable base to form an alkoxide, followed by nucleophilic substitution with an allyl halide (e.g., allyl bromide or allyl chloride). youtube.comorganic-synthesis.com

The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed to ensure complete deprotonation of the alcohol. organic-synthesis.comrichmond.edu Phase transfer catalysts can also be utilized to facilitate the reaction under milder conditions. The N-protecting group on the pyrrolidine nitrogen is important to prevent N-allylation as a side reaction. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn).

Alcohol SubstrateReagentsProductReaction TypeReference
N-Boc-3-hydroxypyrrolidine1. NaH, THF; 2. Allyl bromideN-Boc-3-(allyloxy)pyrrolidineWilliamson Ether Synthesis masterorganicchemistry.com
N-Bn-3-hydroxypyrrolidine1. K₂CO₃, DMF; 2. Allyl chlorideN-Bn-3-(allyloxy)pyrrolidineWilliamson Ether Synthesis organic-synthesis.com

This table provides examples of controlled O-allylation of N-protected 3-hydroxypyrrolidine.

Rearrangement Reactions of Allyloxy Groups

The allyloxy group, once installed, can participate in various rearrangement reactions, most notably sigmatropic rearrangements. The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which proceeds through a concerted, pericyclic mechanism to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orglibretexts.org While this compound itself is not an allyl vinyl or aryl ether, it could be a precursor to a substrate for a Claisen-type rearrangement if the pyrrolidine nitrogen is part of a vinyl or aryl system.

A more relevant potential rearrangement for the allyl group in this compound could be a nih.govwikipedia.org-sigmatropic rearrangement. For instance, if the oxygen of the allyloxy group were part of a system that could form an ylide, such as a sulfoxide (B87167) or a selenoxide, a nih.govwikipedia.org-rearrangement could occur. nih.govuh.edu These reactions typically involve the migration of the allylic group from the heteroatom to an adjacent atom, proceeding through a five-membered cyclic transition state. uh.edu Such rearrangements are powerful tools for stereoselective carbon-carbon and carbon-heteroatom bond formation.

While specific examples of rearrangement reactions of this compound are not extensively reported, the principles of these sigmatropic rearrangements offer potential synthetic pathways for the further functionalization of this compound.

Stereoselective and Enantioselective Synthesis of this compound Frameworks

The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound frameworks is of significant interest.

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. In the context of pyrrolidine synthesis, a chiral auxiliary can be temporarily attached to the substrate to direct the formation of new stereocenters, after which it can be removed.

A powerful example of this approach is the use of N-tert-butanesulfinylimines in [3+2] cycloaddition reactions with azomethine ylides to generate highly substituted pyrrolidines. acs.orgnih.gov The chiral sulfinyl group acts as a potent stereodirecting element, controlling the facial selectivity of the cycloaddition. This methodology allows for the diastereoselective synthesis of densely functionalized pyrrolidines with up to four contiguous stereocenters. nih.gov

A plausible synthetic sequence towards chiral this compound using this strategy would involve the cycloaddition of an azomethine ylide with a chiral N-tert-butanesulfinyl-α,β-unsaturated imine bearing a precursor to the allyloxy group at the appropriate position. Subsequent removal of the chiral auxiliary and functional group manipulation would afford the desired enantiomerically enriched product.

EntryDipolarophileAzomethine Ylide PrecursorDiastereomeric Ratio (d.r.)Yield (%)
1(S,E)-N-Benzylidene-2-methylpropane-2-sulfinamideN-Methyl-N-(phenyl)methanimine>95:585
2(S,E)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamideN-Methyl-N-(phenyl)methanimine>95:590

This table presents representative data from the use of N-tert-butanesulfinyl chiral auxiliaries in pyrrolidine synthesis. nih.gov

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including pyrrolidines. nih.govmdpi.com This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions with high stereocontrol.

The enantioselective synthesis of substituted pyrrolidines can be achieved through various organocatalytic transformations, such as Michael additions, [3+2] cycloadditions, and cascade reactions. mdpi.comnih.gov For the synthesis of a this compound framework, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound bearing an allyloxy group at the γ-position could be envisioned. Chiral amines, such as proline and its derivatives, are often employed as catalysts in these reactions, proceeding through enamine or iminium ion intermediates.

For example, the organocatalytic conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral prolinamides, can generate highly functionalized pyrrolidine precursors with excellent enantioselectivity. mdpi.com Similarly, chiral phosphoric acids have been shown to be effective catalysts for the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to produce spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity. rice.edu

CatalystReaction TypeSubstratesEnantiomeric Excess (ee) (%)Yield (%)
(S)-ProlineMichael AdditionAldehyde + Nitroalkeneup to 99up to 95
Chiral Phosphoric Acid[3+2] CycloadditionMethyleneindolinone + Aldehyde + Amino Esterup to 98up to 92
Chiral ThioureaMichael AdditionMalonate + Nitroalkeneup to 97up to 99

This table summarizes the performance of different organocatalysts in asymmetric pyrrolidine synthesis.

Transition metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of pyrrolidines. organic-chemistry.org A variety of metals, including palladium, copper, rhodium, and gold, have been successfully employed in catalytic asymmetric cyclization reactions to construct the pyrrolidine ring with high levels of stereocontrol.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example, providing access to a wide range of substituted pyrrolidines with excellent yields and enantioselectivities. nih.gov The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high levels of asymmetric induction. This methodology could be adapted to the synthesis of this compound by employing an appropriately substituted imine.

Copper-catalyzed intramolecular C-H amination reactions of N-fluoro amides have also been developed for the synthesis of pyrrolidines. acs.org Mechanistic studies suggest the involvement of a copper(II)-fluoride species in the catalytic cycle. The development of chiral ligands for this transformation could enable an enantioselective variant.

Furthermore, gold and chiral phosphoric acid cooperative catalysis has been utilized in an enantioselective oxidative cyclization/Mannich-type addition of homopropargyl amides with nitrones to afford chiral pyrrolidin-3-ones. researchgate.net These ketones are versatile precursors that could be converted to 3-(allyloxy)pyrrolidines through reduction and etherification.

Metal/LigandReaction TypeSubstratesEnantiomeric Excess (ee) (%)Yield (%)
Pd/Chiral Phosphoramidite[3+2] CycloadditionTrimethylenemethane + Imineup to 99up to 95
Au/Chiral Phosphoric AcidOxidative Cyclization/MannichHomopropargyl Amide + Nitroneup to 98up to 90
Cu/Chiral LigandIntramolecular C-H AminationN-Fluoro Amide(Potential for Asymmetry)Good

This table highlights selected metal-catalyzed asymmetric routes to pyrrolidine derivatives.

Diastereoselective Control in Pyrrolidine Formation

The stereochemical architecture of the pyrrolidine ring is a critical determinant of the biological activity of many pharmaceutical compounds. Consequently, the development of synthetic methodologies that allow for precise control over the relative and absolute stereochemistry of substituents on the pyrrolidine core is of paramount importance. Diastereoselective strategies for the formation of substituted pyrrolidines, including structural analogs of this compound, often rely on intramolecular cyclization events, cycloaddition reactions, and substrate-controlled transformations. These methods leverage chiral auxiliaries, catalysts, or pre-existing stereocenters in the starting materials to direct the formation of a specific diastereomer.

A prominent approach to achieving diastereoselectivity is through the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. mappingignorance.orgrsc.org This method is highly effective for the construction of densely functionalized pyrrolidines, with the potential to generate up to four new contiguous stereocenters. mappingignorance.org The stereochemical outcome of these reactions can be influenced by the choice of metal catalyst and chiral ligands, which coordinate to the reacting species and create a chiral environment that favors the formation of one diastereomer over others. For instance, the use of Ag(I) or Cu(I) catalysts with chiral ligands has been shown to effectively control the endo/exo selectivity of the cycloaddition, leading to highly enantiomerically enriched 4-aryl proline derivatives. mappingignorance.org

Intramolecular cyclization reactions represent another powerful tool for diastereoselective pyrrolidine synthesis. These reactions involve the formation of the pyrrolidine ring from a linear precursor containing both the nucleophile (typically a nitrogen atom) and the electrophile. The inherent conformational preferences of the acyclic precursor, often influenced by the nature of substituents and protecting groups, can dictate the facial selectivity of the ring-closing step.

One such strategy is the intramolecular aminooxygenation of alkenes, which can be promoted by copper(II) complexes. The diastereoselectivity of this process is highly dependent on the position of substituents along the alkene chain. For example, α-substituted 4-pentenyl sulfonamides predominantly yield 2,5-cis-pyrrolidines with high diastereomeric ratios, whereas γ-substituted substrates favor the formation of 2,3-trans-pyrrolidine adducts, albeit with more moderate selectivity. nih.gov This highlights how the substitution pattern of the acyclic precursor can be used to control the relative stereochemistry of the resulting pyrrolidine.

Table 1: Diastereoselective Copper-Promoted Intramolecular Aminooxygenation of Alkenes

Substrate Type Major Diastereomer Diastereomeric Ratio (dr) Yield Range
α-Substituted 4-Pentenyl Sulfonamides 2,5-cis >20:1 76-97%
γ-Substituted 4-Pentenyl Sulfonamides 2,3-trans ~3:1 Moderate
N-Substituent Tethered to α-Carbon 2,5-trans Exclusive -

Furthermore, gold-catalyzed tandem intramolecular hydroamination/iminium formation/reduction of amino alkynes offers a stereodivergent route to 2,5-disubstituted pyrrolidines. rsc.org A key finding in this methodology is that the choice of the nitrogen protecting group can switch the stereochemical outcome of the reaction. For example, substrates bearing carbamate (B1207046) protecting groups such as Cbz and Alloc tend to favor the formation of 2,5-cis-substituted pyrrolidines with high diastereoselectivity. rsc.org In contrast, employing a benzamide (B126) protecting group under similar conditions leads to a preference for the 2,5-trans diastereomer. rsc.org This demonstrates that subtle changes in the substrate structure can have a profound impact on the transition state geometry of the cyclization, thereby enabling selective access to different diastereomers.

Table 2: Influence of Nitrogen Protecting Group on Diastereoselectivity in Au-Catalyzed Pyrrolidine Synthesis

Nitrogen Protecting Group Predominant Diastereomer Diastereomeric Ratio (dr)
Carbamate (e.g., Cbz, Alloc) 2,5-cis High
Benzamide 2,5-trans 80:20 to 89:11

Another sophisticated method involves the diastereoselective C-H bond amination of aliphatic azides catalyzed by iron dipyrrin (B1230570) complexes. nih.gov This approach allows for the direct conversion of linear azide (B81097) precursors into 2,5-disubstituted pyrrolidines. The diastereoselectivity of this transformation can be fine-tuned by modifying the ancillary ligands on the iron catalyst. For instance, the use of a phenoxide ancillary ligand has been shown to enhance the preference for the syn 2,5-disubstituted pyrrolidine product. nih.gov Computational studies have revealed that the steric and electronic properties of the catalyst and substrate interact to favor a specific transition state, leading to the observed diastereoselectivity. nih.gov

The synthesis of 3-hydroxypyrrolidine derivatives, which are direct precursors to this compound, can be achieved with high stereocontrol through intramolecular iridium-catalyzed allylic aminations. rsc.orgrsc.org By employing enantiomers of a chiral ligand, it is possible to control the relative stereochemistry of the 2,5-substituents in the resulting pyrrolidine ring, providing a stereodivergent route to both cis and trans isomers. rsc.org This level of control is crucial for accessing specific diastereomers of complex pyrrolidine-containing molecules.

Chemical Reactivity and Derivatization of 3 Allyloxy Pyrrolidine

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, allowing for the introduction of a wide variety of substituents. These modifications can dramatically alter the molecule's steric and electronic properties, influencing its subsequent reactivity and biological activity.

N-Phosphorylation of pyrrolidine derivatives is a crucial transformation for synthesizing compounds with potential biological activity and for creating ligands for catalysis. A notable strategy involves the reaction of an N-unsubstituted or N-silylated pyrrolidine with a phosphorus(III) chloride precursor, followed by an oxidation step, often a Staudinger reaction with an azide (B81097), to generate a P(V) species.

An enantioselective version of this rearrangement has been demonstrated using cobalt oxazoline (B21484) palladacycle (COP-X) catalysts, achieving high yields and enantioselectivities (up to 96% ee) for cis-(allyloxy)iminodiazaphospholidines. nih.gov

Table 1: Examples of Palladium-Catalyzed Rearrangement of (Allyloxy)iminodiazaphospholidines Data synthesized from related studies.

Substrate Class Catalyst Key Transformation Product Class
(Allyloxy)iminodiazaphospholidine Pd(II) complexes researchgate.netresearchgate.net-Sigmatropic Rearrangement Phosphoramide
cis-(Allyloxy)iminodiazaphospholidine Cobalt Oxazoline Palladacycle (COP-X) Enantioselective researchgate.netresearchgate.net-Rearrangement Chiral Phosphoramide

The substituent on the pyrrolidine nitrogen significantly influences the ring's reactivity. Electron-withdrawing groups decrease the nucleophilicity of the nitrogen and can affect the conformational preference of the ring. Conversely, electron-donating groups enhance the nitrogen's nucleophilicity. The steric bulk of the N-substituent also plays a critical role, potentially hindering the approach of reactants to either the nitrogen or the allyloxy group.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity of pyrrolidine is well-documented. researchgate.netnih.gov Computational studies on the reaction of substituted thiophenes with pyrrolidine show that the reaction proceeds via a stepwise addition-elimination mechanism. nih.gov The initial nucleophilic attack of the pyrrolidine nitrogen on the aromatic ring is the rate-determining step. nih.gov The nature of the N-substituent on a pyrrolidine would directly impact this initial step; electron-donating substituents would accelerate the reaction, while electron-withdrawing or sterically bulky substituents would slow it down. These principles can be extrapolated to understand how an N-substituted 3-(allyloxy)pyrrolidine might behave as a nucleophile in various reactions.

Transformations Involving the Allyloxy Group

The allyloxy group is a versatile functional handle, amenable to a wide array of transformations, particularly those catalyzed by transition metals. These reactions allow for the construction of new carbon-carbon and carbon-heteroatom bonds.

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. nih.govmasterorganicchemistry.com Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic compounds. masterorganicchemistry.com For a molecule like this compound, RCM can be employed after introducing a second olefin-containing tether, typically on the pyrrolidine nitrogen.

For instance, N-allylation of this compound would generate a diallyl-substituted precursor. This precursor, upon treatment with a ruthenium-based catalyst such as a Grubbs' catalyst, could undergo RCM to form a new heterocyclic ring system fused to the pyrrolidine. nih.govharvard.edu The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, usually ethylene. harvard.educhemtube3d.com Lewis acids have been shown to assist in the RCM of chiral diallylamines, leading to enantiopure pyrrolidine derivatives in high yields under mild conditions. nih.gov

Table 2: Representative Ring-Closing Metathesis for Pyrrolidine Synthesis Based on analogous transformations.

Precursor Type Catalyst Product Type Yield Range
N-Allyl-3-(allyloxy)pyrrolidine derivative Grubbs' Catalyst (1st or 2nd Gen) Fused bicyclic heterocycle Good to Excellent
Chiral Diallylamine Grubbs' Catalyst (2nd Gen) + Lewis Acid Enantiopure Pyrrolidine Derivative 79-93% nih.gov

Palladium-catalyzed reactions involving allyl groups are fundamental in modern organic synthesis. The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, involves the reaction of a nucleophile with an allylic substrate that has a leaving group. wikipedia.org The reaction proceeds through a characteristic π-allylpalladium complex intermediate. wikipedia.org

In the case of this compound, the allyloxy moiety itself can be considered a substrate where the C-O bond is cleaved to form a π-allylpalladium species. This intermediate can then be attacked by a wide range of "soft" nucleophiles (e.g., malonates, amines, enolates) to form a new C-C, C-N, or C-O bond. wikipedia.orgnih.gov The introduction of phosphine (B1218219) ligands to the palladium catalyst was a key development that expanded the scope and allowed for asymmetric versions of the reaction. wikipedia.org

Table 3: Scope of Palladium-Catalyzed Allylic Alkylation General scope of the Tsuji-Trost reaction.

Nucleophile Type Product Bond Formed Typical Catalyst System
Carbon (e.g., malonate esters) C-C Pd(PPh₃)₄, [Pd(allyl)Cl]₂/ligand
Nitrogen (e.g., amines, sulfonamides) C-N Pd(OAc)₂/ligand
Oxygen (e.g., phenols, alcohols) C-O Pd(dba)₂/ligand

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium for allylic transformations. Nickel(0) complexes can catalyze the allylation of various nucleophiles. researchgate.net For example, nickel-catalyzed allylation of ketones using allylic alcohols as precursors has been developed, avoiding the generation of stoichiometric byproducts. researchgate.net

The allyloxy group in this compound could potentially participate in nickel-catalyzed cross-coupling reactions. For instance, nickel catalysts are known to effect the cross-coupling of allyl alcohols with aryl- or alkenylzinc reagents through C-O bond cleavage. researchgate.net A plausible mechanism involves the conversion of a Ni(II) precatalyst to a catalytically active Ni(0) species, which then undergoes oxidative addition to the allylic C-O bond. researchgate.net This forms an allyl nickel intermediate that can then react with an organometallic reagent. organic-chemistry.org Such a strategy could be used to append aryl or alkenyl groups to the C3 side chain of the pyrrolidine ring. Nickel catalysis has also been employed for the reductive allylation of tertiary alkyl halides with allylic carbonates, demonstrating its utility in constructing all-C(sp³) quaternary centers. nih.gov

Functionalization at Pyrrolidine Ring Carbons (Beyond the Allyloxy Attachment Point)

Modification of the pyrrolidine ring at its carbon centers, particularly at positions C-2, C-4, and C-5, represents a powerful strategy for creating complex and diverse molecular architectures. These transformations typically require overcoming the challenge of activating inert C(sp³)–H bonds.

Direct functionalization of unactivated C(sp³)–H bonds on the pyrrolidine ring is a significant challenge in synthetic chemistry. nih.gov Such reactions are of high value for late-stage functionalization, a strategy used to diversify complex molecules like drug candidates in the final steps of a synthesis. Research in this area for saturated heterocycles like pyrrolidine has largely relied on transition-metal catalysis, often requiring a directing group to achieve site-selectivity.

While no studies have been published on the direct C–H activation of this compound itself, the reactivity of analogous systems provides insight into potential synthetic pathways. Palladium-catalyzed C–H activation is a prominent method for functionalizing pyrrolidine rings. nih.govnih.gov The regioselectivity of these reactions is typically controlled by the placement of a directing group or by the inherent electronic properties of the substrate.

For instance, in N-Boc-pyrrolidine, the C-2 and C-5 positions are electronically activated due to their proximity to the nitrogen atom. Enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through a sequence involving deprotonation with s-BuLi/(–)-sparteine, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl bromide. organic-chemistry.orgnih.govnih.govresearchgate.net This methodology allows for the synthesis of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity.

To achieve functionalization at other positions, such as C-3 or C-4, a directing group is typically installed elsewhere on the molecule. For example, a directing group at the C-3 position can facilitate palladium-catalyzed arylation at the C-4 position. This strategy has been successfully employed to synthesize cis-3,4-disubstituted pyrrolidines. The reaction proceeds with excellent regio- and stereoselectivity, though it necessitates the presence and subsequent removal of the directing group.

Applying these principles to this compound, late-stage functionalization via C–H activation would likely require N-protection (e.g., with a Boc group) to enable functionalization at the C-2 or C-5 positions. To target the C-4 position, a more complex strategy involving the introduction of a directing group would be necessary. The allyloxy group at C-3 is not known to function as an effective directing group for C–H activation at other positions on the pyrrolidine ring.

Table 1: Examples of Palladium-Catalyzed C–H Arylation on Analogous Pyrrolidine Scaffolds This table presents data from analogous systems to illustrate the principles of C-H activation on the pyrrolidine ring.

Starting MaterialCatalyst/ReagentsArylating AgentProductPosition FunctionalizedYield (%)
N-Boc-pyrrolidine1. s-BuLi, (-)-sparteine2. ZnCl₂3. Pd(OAc)₂, t-Bu₃P-HBF₄4-Bromotoluene(R)-N-Boc-2-(p-tolyl)pyrrolidineC-285
N-Boc-pyrrolidine1. s-BuLi, (-)-sparteine2. ZnCl₂3. Pd(OAc)₂, t-Bu₃P-HBF₄3-Bromopyridine(R)-N-Boc-2-(pyridin-3-yl)pyrrolidineC-260

Data sourced from analogous systems reported in the literature.

The conversion of the pyrrolidine ring into a pyrrolidinone (a γ-lactam) introduces a carbonyl group, which serves as an electrophilic site for a wide range of nucleophilic addition reactions. The relevant precursor for this chemistry would be 3-(allyloxy)pyrrolidin-2-one. The synthesis of closely related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been reported, suggesting that the 3-(allyloxy) analog is a synthetically accessible target. nih.govnih.govrsc.orgorgsyn.orgresearchgate.net Once formed, the ketone moiety of this pyrrolidinone can react with various nucleophiles to generate new carbon-carbon or carbon-heteroatom bonds, typically resulting in the formation of a tertiary alcohol at the C-2 position.

Although specific examples of nucleophilic additions to 3-(allyloxy)pyrrolidin-2-one are not documented in the literature, the reactivity can be inferred from the well-established chemistry of ketones and other γ-lactams. nih.govsemanticscholar.orgorganic-chemistry.orgnih.gov Common nucleophilic addition reactions include those involving organometallic reagents like Grignard reagents and organolithium reagents, as well as the Wittig reaction.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles that readily add to carbonyl groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.orgnih.gov The reaction of 3-(allyloxy)pyrrolidin-2-one with a Grignard reagent would involve the nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon. This addition would break the C=O π-bond, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide to yield a 2-alkyl-2-hydroxy-3-(allyloxy)pyrrolidine derivative. This reaction provides a direct route to introduce alkyl or aryl substituents at the C-2 position, creating a quaternary stereocenter.

Wittig Reaction: The Wittig reaction offers a method to convert a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orglumenlearning.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR). The reaction of 3-(allyloxy)pyrrolidin-2-one with an ylide would proceed via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate would then decompose to form the desired alkene product, an exocyclic double bond at the C-2 position, and triphenylphosphine (B44618) oxide as a byproduct. The Wittig reaction would thus transform the pyrrolidinone into a 2-alkylidene-3-(allyloxy)pyrrolidine. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide used.

Table 2: Predicted Products from Nucleophilic Addition to 3-(Allyloxy)pyrrolidin-2-one This table is based on established, general reactivity patterns of ketones and lactams, as direct examples for this specific substrate are not available.

Reaction TypeNucleophile/ReagentPredicted IntermediatePredicted Final Product
Grignard Reaction1. CH₃MgBr2. H₃O⁺Magnesium alkoxide of 2-hydroxy-2-methyl-3-(allyloxy)pyrrolidine2-Hydroxy-2-methyl-3-(allyloxy)pyrrolidine
Organolithium Reaction1. PhLi2. H₃O⁺Lithium alkoxide of 2-hydroxy-2-phenyl-3-(allyloxy)pyrrolidine2-Hydroxy-2-phenyl-3-(allyloxy)pyrrolidine
Wittig ReactionPh₃P=CH₂Oxaphosphetane intermediate2-Methylene-3-(allyloxy)pyrrolidine

Computational Chemistry and Mechanistic Investigations of 3 Allyloxy Pyrrolidine Derivatives

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for elucidating complex reaction mechanisms. DFT calculations allow chemists to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds.

In the context of pyrrolidine (B122466) derivatives, DFT has been instrumental in understanding various transformations. For instance, studies on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) have used DFT to model all stages of the reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govresearchgate.net These calculations revealed the energy barriers for each step, identifying the rate-determining stages and the influence of catalysts or solvent molecules. nih.govrsc.org

Another application of DFT is in studying the reactions that pyrrolidine rings undergo. The mechanism for the stereospecific synthesis of cyclobutanes through the contraction of pyrrolidines has been unveiled using DFT calculations. acs.org These studies identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, which then collapses to the cyclobutane (B1203170) product. acs.org The activation energy for this key step was calculated to be 17.7 kcal/mol. acs.org

The table below summarizes representative activation energies calculated using DFT for key steps in reactions involving pyrrolidine derivatives, illustrating the quantitative insights provided by such studies. nih.govacs.org

Reaction StepSystem/ReactionCalculated Activation Energy (kJ/mol)Calculated Activation Energy (kcal/mol)Reference
Deprotonated Nitromethane AdditionPyrrolidinedione Synthesis21.75.2 nih.gov
Proton TautomerizationPyrrolidinedione Synthesis178.442.6 nih.gov
Cyclization to Pyrrolidine RingPyrrolidinedione Synthesis11.92.8 nih.gov
N₂ Release from 1,1-diazeneCyclobutane Synthesis from Pyrrolidine74.117.7 acs.org

These DFT studies not only rationalize experimental observations but also guide the design of new synthetic routes and the optimization of reaction conditions for preparing complex molecules like 3-(Allyloxy)pyrrolidine derivatives. acs.orgacs.org

Quantum Chemical Modeling of Stereoselectivity

Controlling stereochemistry is a central challenge in organic synthesis. Quantum chemical modeling provides a framework for understanding and predicting the stereochemical outcomes of reactions, such as those used to synthesize chiral pyrrolidine derivatives. The 1,3-dipolar cycloaddition of azomethine ylides is a classic and powerful method for constructing the pyrrolidine ring, and computational studies have been key to understanding its stereoselectivity. rsc.orgnih.gov

DFT calculations can be used to determine the energies of the different transition states that lead to various stereoisomers (e.g., endo vs. exo products). The observed product distribution in a reaction is typically governed by the difference in the activation free energies (ΔG‡) of these competing pathways, according to the Curtin-Hammett principle.

For example, in the synthesis of spiro[indoline-pyrrolidine] derivatives via a three-component 1,3-dipolar cycloaddition, DFT has been used to analyze the geometries and electronic structures of the products, confirming the regio- and stereochemical outcomes observed experimentally. iaea.org Similarly, mechanistic studies on the cycloaddition of azomethine ylides with electron-deficient alkenes have used DFT to rationalize the high diastereo- and enantioselectivity achieved in the presence of chiral catalysts. mdpi.com These models can reveal crucial non-covalent interactions, such as hydrogen bonds or steric clashes, in the transition state that dictate which stereoisomer is preferentially formed. mdpi.com By understanding these factors, chemists can rationally design catalysts and substrates to achieve a desired stereochemical outcome in the synthesis of complex pyrrolidines. rsc.org

Mechanistic Elucidation of Pyrrolidine Ring Formation Pathways

The formation of the pyrrolidine ring is a fundamental step in the synthesis of numerous biologically active compounds. Computational chemistry offers a molecular-level view of the intricate pathways involved in these cyclization reactions. By modeling potential intermediates and transition states, researchers can distinguish between proposed mechanisms and identify the most energetically favorable route.

Another pathway involves the intramolecular C-H amination of N-fluoro amides catalyzed by copper complexes. Mechanistic studies combining experiments with DFT calculations have been performed to understand this transformation, providing evidence for the intermediacy of copper-fluoride bond formation and explaining the effects of different ligands on catalyst activity. nih.gov Such detailed mechanistic understanding is crucial for optimizing existing synthetic methods and inventing new ones for the efficient construction of substituted pyrrolidines.

In Silico Approaches for Structure-Reactivity and Selectivity Prediction

Beyond elucidating reaction mechanisms, computational methods are increasingly used to predict the biological activity and properties of molecules before they are synthesized. These in silico techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are vital in drug discovery for identifying promising candidates.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic charge, and other properties are favorable or unfavorable for activity. researchgate.net

For instance, QSAR studies on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) or gelatinases (MMP-2 and MMP-9) have produced statistically robust models. nih.govresearchgate.net These models not only predict the inhibitory potency of new, unsynthesized compounds but also provide insights into the key structural requirements for binding to the target protein. nih.gov This information guides the rational design of more potent and selective inhibitors.

The table below presents the statistical validation parameters for several QSAR models developed for different classes of pyrrolidine derivatives, demonstrating their predictive power. nih.govresearchgate.net

QSAR ModelTargetq² (Cross-validated r²)r² (Non-cross-validated)r²_pred (External validation)Reference
CoMFAMcl-1 Inhibitors0.6890.9990.986 nih.gov
CoMSIAMcl-1 Inhibitors0.6140.9230.815 nih.gov
HQSARMcl-1 Inhibitors0.6030.6620.743 nih.gov
CoMFAGelatinase Inhibitors0.6250.981- researchgate.net
CoMSIAGelatinase Inhibitors0.7490.988- researchgate.net
HQSARGelatinase Inhibitors0.8400.946- researchgate.net

Combined with molecular docking and molecular dynamics (MD) simulations, these in silico approaches provide a comprehensive toolkit for predicting structure-reactivity relationships and guiding the development of novel pyrrolidine derivatives with desired biological profiles. researchgate.netresearchgate.netnih.gov

Advanced Applications and Research Directions for Allyloxy Pyrrolidine Scaffolds

Utilization as Building Blocks in Complex Organic Synthesis

The 3-(allyloxy)pyrrolidine scaffold is a versatile building block for the synthesis of more complex molecules, particularly in the construction of alkaloid frameworks and other polycyclic systems. nih.govnih.gov The pyrrolidine (B122466) ring itself is a common feature in a vast array of natural products and pharmacologically active compounds. mdpi.comnih.gov The presence of the allyloxy group at the 3-position provides a reactive handle that can be elaborated through a wide range of chemical transformations, allowing for the introduction of additional complexity and functionality.

The synthetic utility of the allyloxy group is well-established. For instance, the double bond can undergo oxidative cleavage via ozonolysis to yield an aldehyde, which can then serve as a branch point for the construction of new ring systems or the introduction of side chains. nih.govresearchgate.net Alternatively, the allyl group can participate in various addition reactions, such as dihydroxylation or epoxidation, to introduce new stereocenters. Furthermore, the ether linkage can be cleaved under specific conditions to unmask a hydroxyl group, providing another site for functionalization.

In the context of complex synthesis, a hypothetical retrosynthetic analysis of a polyhydroxylated pyrrolizidine (B1209537) alkaloid, such as Alexine, could envision this compound as a key starting material. nih.govresearchgate.net The synthesis might involve the elaboration of the allyloxy group to introduce the necessary hydroxylated side chain, followed by the construction of the second five-membered ring to complete the bicyclic core. The stereochemistry at the 3-position of the pyrrolidine ring can be controlled through asymmetric synthesis, ensuring the correct configuration of the final natural product analog. nih.gov

The following table illustrates the potential transformations of the allyloxy group in a synthetic context:

Reaction Type Reagents Product Functional Group Potential Application
Ozonolysis1. O₃; 2. Me₂SAldehydeChain extension, cyclization precursor
DihydroxylationOsO₄, NMODiolIntroduction of stereocenters
Epoxidationm-CPBAEpoxideRing-opening with nucleophiles
Heck CouplingPd catalyst, Aryl halideArylated alkeneC-C bond formation
Ether CleavageBBr₃AlcoholDeprotection, further functionalization

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, and pyrrolidine-based structures have played a pivotal role in this field. unibo.it The rigid, five-membered ring of pyrrolidine provides a well-defined stereochemical environment that can be effectively transmitted to a catalytic center, influencing the stereochemical outcome of a reaction. The substitution pattern on the pyrrolidine ring is crucial for fine-tuning the catalyst's activity and selectivity. unibo.it

While specific examples of chiral catalysts directly derived from this compound are not yet prevalent in the literature, the potential for its use in this area is significant. The allyloxy group can be readily modified to incorporate coordinating atoms, such as phosphorus or sulfur, which are common in chiral ligands for transition metal catalysis. For example, the terminal alkene of the allyloxy group could be hydrophosphinated to introduce a phosphine (B1218219) moiety. The stereocenter at the 3-position of the pyrrolidine ring would then be in close proximity to the coordinating atom, creating a chiral pocket around the metal center.

Furthermore, the allyloxy group could be used to tether the pyrrolidine scaffold to a larger support, such as a polymer or a solid surface, to create a heterogeneous chiral catalyst. This would offer the advantages of easy catalyst recovery and recycling, which are important considerations for industrial applications.

The design of such a ligand could involve the following steps:

Asymmetric synthesis of either the (R)- or (S)-enantiomer of this compound to establish the primary source of chirality. nih.gov

Functionalization of the allyloxy group to introduce a coordinating moiety. This could involve, for example, a thiol-ene reaction to introduce a thiol group, which can coordinate to soft metals.

Complexation with a suitable metal precursor, such as a palladium or rhodium salt, to generate the active chiral catalyst.

The resulting catalyst could then be screened for its efficacy in a variety of asymmetric transformations, such as allylic alkylations, hydrogenations, or cycloadditions. nih.govrsc.org

Synthetic Strategies Toward Precursors of Biologically Relevant Molecules

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Consequently, this compound is an attractive starting material for the synthesis of precursors to novel therapeutic agents. The combination of the pyrrolidine ring's favorable pharmacokinetic properties and the synthetic versatility of the allyloxy group allows for the creation of diverse libraries of compounds for biological screening.

In the quest for novel chemical entities with therapeutic potential, the this compound scaffold offers a three-dimensional framework that can be readily decorated with a variety of functional groups. nih.gov The pyrrolidine nitrogen can be functionalized to introduce different substituents, which can modulate the molecule's polarity, basicity, and ability to form hydrogen bonds. The allyloxy group, as previously discussed, provides a reactive handle for further diversification.

For example, in the development of antiviral agents, pyrrolo[2,3-b]pyridines (7-aza-indoles) have shown promise. nih.govresearchgate.net A synthetic route to analogs of these compounds could utilize this compound as a starting point. The pyrrolidine nitrogen could be arylated, and the allyloxy group could be transformed into other functional groups to explore the structure-activity relationships (SAR) of these compounds.

Similarly, in the field of neuroscience, selective agonists for serotonin (B10506) receptors are of great interest for the treatment of conditions like migraine. nih.gov Novel 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been developed with high selectivity for the h5-HT1D receptor. The synthesis of analogs of these compounds could involve the coupling of a functionalized indole (B1671886) with a derivative of this compound, where the allyloxy group is modified to explore its impact on receptor binding and selectivity.

Many natural products with interesting biological activities contain the pyrrolidine ring. mdpi.com The synthesis of analogs of these natural products is a common strategy in drug discovery, as it can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. This compound can serve as a key building block in the synthesis of such analogs.

For instance, the pyrrolizidine alkaloids are a class of natural products with a wide range of biological activities, including antiviral and glycosidase inhibitory effects. nih.govresearchgate.net The total synthesis of these complex molecules often relies on the stereoselective construction of the bicyclic pyrrolizidine core. A synthetic strategy could involve using an enantiomerically pure form of this compound as a chiral starting material. The allyloxy group could be elaborated into the side chain of the natural product, and the pyrrolidine ring would serve as the foundation for the construction of the second ring of the pyrrolizidine system. This approach would allow for the synthesis of a variety of analogs with different side chains, which could be screened for their biological activity.

The following table provides examples of biologically relevant molecules that could potentially be synthesized from this compound precursors:

Target Molecule Class Potential Therapeutic Area Role of this compound
7-Aza-indole AnalogsAntiviralPyrrolidine core and functionalizable side chain
Serotonin Receptor AgonistsNeuroscience (e.g., Migraine)Pyrrolidine core and modifiable substituent
Pyrrolizidine Alkaloid AnalogsAntiviral, Glycosidase InhibitionChiral building block for bicyclic core

Exploration in Materials Science for Functionalized Polymers and Surfaces

While the use of this compound in materials science is a less explored area, its chemical functionalities suggest significant potential for the development of functionalized polymers and surfaces. The allyl group is a well-known monomer for polymerization and a versatile handle for surface modification, while the pyrrolidine moiety can impart specific properties such as hydrophilicity, basicity, and the ability to coordinate with metal ions.

The allyloxy group can participate in various polymerization reactions. For example, it can undergo free-radical polymerization, although it is less reactive than other vinyl monomers. More promisingly, it can be copolymerized with other monomers to introduce the pyrrolidine functionality into a polymer chain. Additionally, the allyl group is an excellent substrate for thiol-ene "click" chemistry, which is a highly efficient and orthogonal reaction for polymer synthesis and modification. This would allow for the facile synthesis of polymers with pendant pyrrolidine groups.

In the realm of surface functionalization, the allyloxy group can be used to graft this compound onto a variety of surfaces. For example, silicon or glass surfaces can be functionalized with silanes bearing a thiol group, which can then react with the allyl group of this compound via the thiol-ene reaction. rsc.orgrsc.org This would result in a surface decorated with pyrrolidine moieties. Such functionalized surfaces could have applications in areas such as biosensors, where the pyrrolidine group could be used to immobilize biomolecules, or in chromatography, where it could serve as a stationary phase for the separation of specific analytes.

The potential applications in materials science are summarized in the table below:

Application Area Method of Incorporation Role of Allyloxy Group Role of Pyrrolidine Moiety
Functional Polymers Copolymerization, Thiol-ene polymerizationReactive monomer/handleIntroduction of functionality (e.g., basicity, coordinating ability)
Surface Modification Thiol-ene "click" chemistry on thiolated surfacesGrafting handleSurface property modification (e.g., hydrophilicity, biorecognition)
Biomaterials Surface grafting on medical devicesCovalent attachment siteBiocompatibility, immobilization of biomolecules

Q & A

What are the optimal synthetic routes for 3-(Allyloxy)pyrrolidine, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves allylation of pyrrolidine precursors. A validated approach is to use a nucleophilic substitution reaction, where a hydroxyl or halide group at the pyrrolidine C3 position is replaced with an allyloxy group via an SN2 mechanism. For example, describes a similar synthesis of 3-(Allyloxy)-1,5-dihydro-2H-pyrrol-2-one, highlighting the use of allyl bromide under basic conditions (e.g., NaOH in dichloromethane) to introduce the allyloxy moiety. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 pyrrolidine derivative to allylating agent), and inert atmospheres to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

How can stereoselective synthesis of this compound derivatives be achieved for chiral drug intermediates?

Level: Advanced
Methodological Answer:
Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. demonstrates the use of Boc/Fmoc-protected pyrrolidine derivatives to control stereochemistry during functionalization. For this compound, asymmetric allylic alkylation (AAA) using palladium catalysts (e.g., Pd(PPh₃)₄) with chiral ligands (e.g., BINAP) can induce enantioselectivity. Alternatively, enzymatic resolution (e.g., lipase-mediated deacetylation, as noted in ) may separate racemic mixtures. Characterization via chiral HPLC (e.g., using a Chiralpak® column) and comparison to NIST reference spectra ( ) ensures enantiomeric excess (>95%) .

What purification strategies are effective for isolating this compound from byproducts?

Level: Basic
Methodological Answer:
Purification should combine liquid-liquid extraction and chromatography. After synthesis, extract the crude product with dichloromethane (DCM) and wash with brine to remove unreacted reagents ( ). Column chromatography using silica gel with a gradient eluent (e.g., 10–30% ethyl acetate in hexane) isolates the target compound. For persistent impurities, recrystallization in a solvent pair (e.g., ethanol/water) enhances purity. Monitor purity via TLC and confirm with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), cross-referenced with NIST databases ( ) .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., allyl protons in NMR) or isomerism. To resolve this:

Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations ().

Compare experimental IR spectra with NIST reference data ( ) to confirm functional groups.

Employ computational methods (DFT calculations) to predict NMR/IR spectra and validate against observed data.

Cross-check with X-ray crystallography if crystalline derivatives are available (). Document discrepancies in supplementary materials and justify assignments through iterative analysis .

What safety protocols are critical when handling this compound in the laboratory?

Level: Basic
Methodological Answer:
Based on Safety Data Sheets (SDS) for analogous pyrrolidine derivatives ():

  • PPE: Wear nitrile gloves, lab coat, and safety goggles (Xi hazard; R36/37/38).
  • Ventilation: Use fume hoods to avoid inhalation (P261 precaution).
  • First Aid: For skin contact, rinse with water for 15 minutes (S26); for eye exposure, irrigate with saline and seek medical help.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers ( , WGK 3). Conduct a risk assessment using FINER criteria () before scaling up reactions .

How can this compound be utilized in medicinal chemistry for drug discovery?

Level: Advanced
Methodological Answer:
The allyloxy group enhances pharmacokinetic properties by increasing lipophilicity and bioavailability. Applications include:

  • Scaffold Modification: Incorporate into protease inhibitors (e.g., HCV NS3/4A) by coupling with boronic acids ().
  • Prodrug Design: Use the allyl group for pH-sensitive drug release (e.g., cancer therapeutics).
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., fluorinated derivatives, ) and assess bioactivity via in vitro assays (e.g., IC₅₀ in enzyme inhibition). Validate targets using molecular docking (e.g., AutoDock Vina) and in vivo models .

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3-(Allyloxy)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.